molecular formula C18H13NO5 B2569979 4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 324066-12-8

4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2569979
CAS No.: 324066-12-8
M. Wt: 323.304
InChI Key: QKXBIDASIGZUTK-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 2-oxo-2H-chromene-3-carboxylate moiety linked to a 4-acetamidophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetamidophenol with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as lipase in ionic liquids has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorinating agents such as thionyl chloride are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxyl derivatives, and halogenated compounds, which can further undergo various transformations to yield a wide range of biologically active molecules .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxamide
  • 2-oxo-2H-chromene-3-carboxylic acid
  • 4-acetamidophenyl 2-oxo-2H-chromene-3-carbaldehyde

Uniqueness

4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the acetamidophenyl and chromene moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

(4-acetamidophenyl) 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-11(20)19-13-6-8-14(9-7-13)23-17(21)15-10-12-4-2-3-5-16(12)24-18(15)22/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBIDASIGZUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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